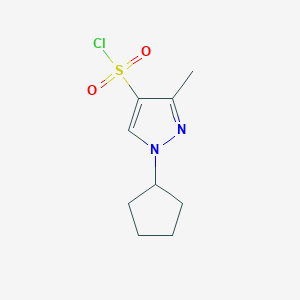

1-cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride” is a chemical compound with the molecular formula C9H13ClN2O2S . It has a molecular weight of 248.73 . The IUPAC name for this compound is 1-cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride .

Molecular Structure Analysis

The InChI code for “1-cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride” is 1S/C9H13ClN2O2S/c1-7-9(15(10,13)14)6-12(11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“1-cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride” has a density of 1.5±0.1 g/cm3 . Its boiling point is 380.4±30.0 °C at 760 mmHg . The compound has a flash point of 183.9±24.6 °C .Scientific Research Applications

- Notably, compound 13 exhibited superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . This suggests that 1-cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride derivatives could be promising candidates for antileishmanial drug development.

- Compounds 14 and 15 demonstrated significant inhibition effects, with 70.2% and 90.4% suppression, respectively. These findings highlight the potential of pyrazole derivatives as antimalarial agents .

- Researchers have developed innovative protocols for synthesizing pyrazole derivatives. For instance, a regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles involved condensing 1,3-diketones with arylhydrazines, yielding structurally diverse compounds .

- Although not directly related to the mentioned compound, pyrazoles have also shown antifungal properties. Understanding the structural features that contribute to antifungal activity is crucial for drug design .

- It caused cell death by preventing wound healing, delaying the G0/G1 phase, activating p27 levels, and likely inducing apoptosis through DNA damage .

- Beyond biological activities, pyrazoles find use in catalysis. For example, Amberlyst-70, a resinous and cost-effective catalyst, has been employed in pyrazole synthesis .

Antileishmanial Activity

Antimalarial Activity

Regioselective Synthesis

Antifungal Activity

Cell Cycle Modulation

Catalytic Applications

properties

IUPAC Name |

1-cyclopentyl-3-methylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2S/c1-7-9(15(10,13)14)6-12(11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVGZEJCZUVDQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)Cl)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2803437.png)

![4-butoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2803440.png)

![2-[(4-Ethylphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2803442.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea](/img/structure/B2803444.png)

![2,2-Dimethyl-N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]propanamide](/img/structure/B2803445.png)

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2803457.png)